A Comprehensive Technical Guide to N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine: Structure, Synthesis, and Characterization
A Comprehensive Technical Guide to N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine: Structure, Synthesis, and Characterization
Executive Summary: This document provides a detailed technical overview of N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine, a substituted p-phenylenediamine derivative. It is intended for an audience of researchers, chemists, and professionals in drug development. This guide covers the compound's chemical identity, physicochemical properties, a detailed synthetic protocol via reductive amination, and standard analytical methods for its structural confirmation and purity assessment. The information is presented to support research and development activities involving this class of compounds.
Chemical Identity and Properties
N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine is a complex aromatic amine. Its structure features a 1,4-benzenediamine (also known as p-phenylenediamine) core. This core is asymmetrically substituted with a diethylamino group at the N4 position and a 4-chlorophenethyl group at the N1 position. This substitution pattern significantly influences its chemical properties, such as solubility, basicity, and reactivity.
The diethylamino group is a strong electron-donating group, increasing the electron density of the aromatic ring and the basicity of the adjacent nitrogen. The 4-chlorophenethyl group introduces a halogenated aromatic moiety, which can influence receptor binding and metabolic stability in potential pharmaceutical applications.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | N1-(4-chlorophenethyl)-N4,N4-diethylbenzene-1,4-diamine | N/A |
| Molecular Formula | C18H23ClN2 | N/A |
| Molecular Weight | 302.84 g/mol | N/A |
| Canonical SMILES | CCN(CC)c1ccc(NCCc2ccc(Cl)cc2)cc1 | N/A |
| CAS Number | Not available | N/A |
Synthesis and Purification
The synthesis of unsymmetrical diarylamines and related structures can be achieved through various methods, including transition-metal-catalyzed N-arylation (such as Buchwald-Hartwig amination) or metal-free approaches.[1][2] For the specific target molecule, N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine, a highly efficient and common laboratory-scale method is reductive amination.
This strategy involves two main steps: the formation of an imine intermediate from an amine and an aldehyde, followed by the reduction of the imine to the corresponding amine.
Retrosynthetic Analysis
The logical disconnection for the synthesis of the target molecule points to two primary starting materials: N,N-diethyl-1,4-benzenediamine and (4-chlorophenyl)acetaldehyde. This approach is illustrated in the diagram below.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Protocol
This protocol details the synthesis of N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine from commercially available precursors.
Materials and Reagents:
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(4-chlorophenyl)acetaldehyde
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Step-by-Step Procedure:
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Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-diethyl-1,4-benzenediamine (1.0 eq) and (4-chlorophenyl)acetaldehyde (1.1 eq) in anhydrous dichloromethane.
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Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the imine intermediate can be monitored by thin-layer chromatography (TLC).
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing imines in the presence of other functional groups. Its use avoids over-reduction of the aldehyde.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification process.
Analytical Characterization
Confirming the identity and purity of the synthesized N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine is crucial. A combination of spectroscopic and chromatographic techniques is recommended. Numerous analytical methods have been developed for p-phenylenediamine and its derivatives, including HPLC, GC-MS, and various spectroscopic techniques.[6][7][8][9]
Table 2: Analytical Methods for Structural Verification
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the diethyl groups (triplet and quartet), aromatic protons on both rings, and the ethyl bridge protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the aliphatic carbons of the ethyl and phenethyl groups and the aromatic carbons. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ consistent with the calculated exact mass of the compound. |
| HPLC | A single major peak indicating high purity, with retention time determined by the specific column and mobile phase used.[10] |
Characterization Workflow Diagram
Caption: Standard workflow for analytical characterization.
Potential Applications and Safety
Potential Applications
Substituted p-phenylenediamines are a versatile class of compounds with a wide range of applications. They are known to be used as:
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Intermediates in Organic Synthesis: They serve as valuable building blocks for more complex molecules, including pharmaceuticals and dyes.[11]
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Antioxidants and Antidegradants: The amine functionalities can act as radical scavengers, a property utilized in the rubber and polymer industries.
-
Precursors in Medicinal Chemistry: The core structure is present in various biologically active compounds. The specific substitutions on the target molecule could be designed to interact with specific biological targets. For instance, analogs have been investigated for antitumor properties.[12]
Safety and Handling
P-phenylenediamine and its derivatives can be toxic and are known skin sensitizers.[7] All handling of N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact.
Conclusion
This guide has provided a comprehensive technical overview of N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine. The outlined synthetic protocol via reductive amination is a reliable method for its preparation. The analytical techniques described are essential for verifying the structure and ensuring the purity of the final compound, which is a critical step for any subsequent research or development activities.
References
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Zhang, L., Wang, W., & Fan, R. (2013). One-Pot Synthesis of Diarylamines from Two Aromatic Amines via Oxidative Dearomatization–Imino Exchange–Reductive Aromatization. Organic Letters, 15(8), 2018–2021. [Link][1][13]
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Kupryakov, A. S., et al. (2017). Copper-Assisted Amination of Boronic Acids for Synthesis of Bulky Diarylamines: Experimental and DFT Study. PubMed, 23565606. [Link][14]
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ResearchGate. (n.d.). The synthesis of chiral diarylamines via asymmetric reductive amination. ResearchGate. [Link][15]
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Jasiak, A., et al. (2022). One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. The Journal of Organic Chemistry. [Link][2]
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Al-Brahim, J. S., & Al-Zahrani, F. A. (2014). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Scientific Research Publishing. [Link][6]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column. SIELC. [Link][10]
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Chauhan, P., & Kumar, A. (2022). Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. Sensors & Diagnostics. [Link][7]
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OSHA. (1991). m-, o-, and p-Phenylenediamine. Occupational Safety and Health Administration. [Link][8]
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ResearchGate. (2019). Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. ResearchGate. [Link][9]
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NIST. (n.d.). 1,4-Benzenediamine, N,N-diethyl-. NIST WebBook. [Link][4]
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Preprints.org. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Preprints.org. [Link][12]
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precisionFDA. (n.d.). N,N-DIETHYL-P-PHENYLENEDIAMINE. precisionFDA. [Link][5]
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MDPI. (2022). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link][11]
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